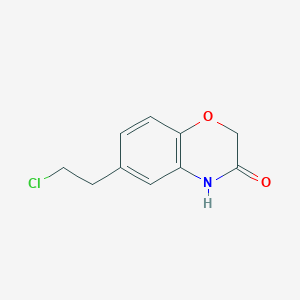
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the family of oxazines This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One efficient approach involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to produce the desired compound in good to excellent yields . The reaction conditions typically involve the use of chiral 2,3-epoxy-4-trityloxybutanol to achieve high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C). Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems with enhanced biological activity.
科学的研究の応用
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity and stability.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
作用機序
The exact mechanism of action of 6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitumor activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Acetyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
6-(2-chloroethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10ClNO2/c11-4-3-7-1-2-9-8(5-7)12-10(13)6-14-9/h1-2,5H,3-4,6H2,(H,12,13) |
InChIキー |
HQNXRLDPFHKTGQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














